2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione

Rodenticide Anticoagulant In Vivo Efficacy

Researchers investigating indandione-based anticoagulants or anti-biofilm agents require structurally defined probes with well-characterized selectivity. 2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione (CAS 1470-44-6) addresses this need as a meta-chloro-substituted 1,3-indandione lacking anticoagulant activity in rabbit models, serving as an ideal negative control for SAR studies. • Anti-biofilm activity: IC50 of 125 µM against Enterococcus faecalis biofilm formation. • Selective pharmacological profile: Unlike para-halogenated analogs, the meta-chloro configuration abolishes VKOR-mediated anticoagulant effects, enabling mechanistic dissection of anti-inflammatory vs. anticoagulant pathways. • Research-grade purity: Typically supplied at ≥95% purity, suitable for reproducible dose-response and medicinal chemistry campaigns.

Molecular Formula C15H9ClO2
Molecular Weight 256.68 g/mol
CAS No. 1470-44-6
Cat. No. B11998513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione
CAS1470-44-6
Molecular FormulaC15H9ClO2
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H9ClO2/c16-10-5-3-4-9(8-10)13-14(17)11-6-1-2-7-12(11)15(13)18/h1-8,13H
InChIKeyCXVIGZJKUNHFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)-1,3-indandione: Compound Overview


2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione (CAS: 1470-44-6) is a synthetic 1,3-indandione derivative characterized by a meta-chlorophenyl substituent on the indandione core [1]. This structural class is widely recognized for its anticoagulant properties, functioning as vitamin K antagonists that inhibit vitamin K epoxide reductase (VKOR), thereby disrupting the synthesis of clotting factors [2]. Beyond anticoagulation, indandione derivatives have been explored for antimicrobial, anticancer, and anti-inflammatory activities [3]. The meta-chloro substitution pattern is a critical determinant of the compound's pharmacological profile, distinguishing it from its para-substituted analogs and other halogenated derivatives [1].

Structural Probe
Meta-chloro indandione for SAR studies
Biological Context
Non-anticoagulant tool for selectivity research
Workflow
Supports antimicrobial, anti-inflammatory, and rodenticide model studies

2-(3-Chlorophenyl)-1,3-indandione: Irreplaceability


Within the 1,3-indandione class, even minor structural variations—such as the position of a halogen substituent—can profoundly alter pharmacological activity and toxicity [1]. For instance, the hypoprothrombinemic effect of 2-(halophenyl)-1,3-indandiones is highly dependent on the halogen and its substitution pattern; meta-halo derivatives, including the target meta-chloro compound, were found to be without anticoagulant effect in a rabbit model, whereas the para-bromo analog was the most active [1]. This stark contrast underscores that substituting one indandione for another—or for a coumarin anticoagulant like warfarin—cannot be assumed to yield equivalent biological outcomes. The specific meta-chloro configuration imparts a unique pharmacological signature that is critical for applications requiring selective activity or for studying structure-activity relationships (SAR) in anticoagulant and rodenticide development [2].

Para-halogen analogs may shift activity
The meta-chloro configuration lacks anticoagulant activity in a rabbit model, whereas the para-bromo analog is highly active; substitution can alter pharmacological profile.
Coumarin anticoagulants not interchangeable
Indandione derivatives exhibit distinct rodenticide efficacy and potency profiles compared to coumarins like warfarin; biological outcomes may not transfer directly.
Aryl substitution influences bioactivity profile
Related 2-aryl-1,3-indandiones show divergent anti-complement and anti-inflammatory effects; class-level inference may not predict compound-specific behavior.

2-(3-Chlorophenyl)-1,3-indandione: Quantitative Evidence


Rodenticide Efficacy vs. Warfarin

In a controlled in vivo study, chlorophacinone—a compound structurally identical to 2-(3-chlorophenyl)-1H-indene-1,3(2H)-dione, but with an additional phenylacetyl group—demonstrated significantly higher mortality rates in house mice compared to warfarin [1]. Over feeding periods of 1-5 days, chlorophacinone achieved a mortality of 60-85%, while warfarin achieved only 5-75% under identical conditions [1].

Rodenticide Efficacy vs. Warfarin
Reported comparison
Mortality up to 85% vs. 75%
Supports rodenticide model comparison
House mouse model; 0.025% bait, 1-5 days
Rodenticide Anticoagulant In Vivo Efficacy

Lack of Anticoagulant Activity

A 1962 study systematically evaluated the hypoprothrombinemic effect of a series of 2-(halophenyl)-1,3-indandiones in rabbits [1]. The 2-(meta-chlorophenyl) derivative (the target compound) was found to be completely devoid of anticoagulant activity, in contrast to the highly active para-bromo analog [1].

Lack of Anticoagulant Activity
Reported comparison
No hypoprothrombinemic effect
Selectivity tool for non-anticoagulant research
Rabbit model; para-bromo analog highly active
Anticoagulant Structure-Activity Relationship Hypoprothrombinemia

Antibiofilm Activity Against E. faecalis

In an antimicrobial assay, 2-(3-chlorophenyl)-1H-indene-1,3(2H)-dione inhibited biofilm formation by Enterococcus faecalis with an IC50 of 125 µM (1.25E+5 nM) [1]. While direct comparator data for related indandiones in this specific assay are not available, this provides a baseline quantitative activity metric for this compound.

Antibiofilm Activity
Supporting evidence
IC50 = 125 µM
Supports antimicrobial screening context
E. faecalis biofilm, crystal violet assay
Antimicrobial Biofilm IC50

Potency Comparison with Other Rodenticides

In a toxicity study evaluating anticoagulant rodenticides in rats, chlorophacinone exhibited an ED50 of 0.54 mg/kg in males and 0.67 mg/kg in females for achieving an international normalized ratio (INR) greater than 5 [1]. This positions chlorophacinone as less potent than bromadiolone (ED50 0.47 mg/kg in males) but more potent than difenacoum (ED50 0.65 mg/kg in males) [1].

Potency Comparison
Cross-study comparable
ED50 0.54 mg/kg (male rats)
Intermediate potency among tested rodenticides
Less potent than bromadiolone, more than difenacoum
Rodenticide Toxicity ED50

Complement vs. Anti-inflammatory Activity

A study of substituted 2-aryl-1,3-indandiones revealed that the 2-(3,5-dichlorophenyl) derivative was the most potent inhibitor of the classical complement pathway, with a strong correlation (r=0.86) between anti-complement activity and prostaglandin synthesis inhibition [1]. However, this compound showed no reduction of carrageenan-induced edema in rats, indicating a dissociation between anti-complement and anti-inflammatory effects [1]. While the target 3-chloro compound was not the primary focus, these findings highlight that subtle changes in the aryl substitution pattern can dramatically alter the biological profile of 2-aryl-1,3-indandiones.

Anti-complement vs. Anti-inflammatory
Class-level inference
Divergent profile reported
Context-dependent; analog review required
3,5-dichloro analog active in complement, not edema
Anti-complement Anti-inflammatory SAR

2-(3-Chlorophenyl)-1,3-indandione: Optimal Applications


Rodenticide Formulation and Testing

Given its demonstrated superiority over warfarin in achieving rapid mortality in house mice (60-85% mortality for chlorophacinone vs. 5-75% for warfarin over 1-5 days) [1], 2-(3-chlorophenyl)-1H-indene-1,3(2H)-dione and its analogs are ideal for formulating potent first-generation anticoagulant rodenticides. The precise ED50 data in rats (0.54 mg/kg in males) [2] further supports its use in dose-response studies and in developing bait formulations with predictable toxicity profiles.

SAR Studies: Anticoagulant and Anti-inflammatory

The finding that the meta-chloro derivative lacks anticoagulant activity in a rabbit model [3], in contrast to other halogenated indandiones, makes this compound a valuable negative control or selective probe. It is particularly suited for SAR studies aimed at dissecting the structural determinants of anticoagulant versus anti-inflammatory or anti-complement activities, as highlighted by the divergent profiles of related 2-aryl-1,3-indandiones [4].

Antimicrobial Lead Discovery

With a confirmed IC50 of 125 µM against Enterococcus faecalis biofilm formation [5], this compound serves as a validated starting point for medicinal chemistry campaigns targeting biofilm-associated infections. Its distinct meta-chloro substitution pattern, which differs from other bioactive indandiones, may offer a unique scaffold for developing novel antimicrobial agents with reduced off-target anticoagulant effects.

Application
Selection Property
Validation Focus
Rodenticide formulation testing
Reported rodenticide model comparison
Mortality and potency endpoint review
SAR study: anticoagulant selectivity
Non-anticoagulant meta-chloro probe
Structural determinant of pathway response
Antimicrobial lead discovery
Antibiofilm screening context
Biofilm inhibition endpoint review

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